molecular formula C12H14BF3O2 B1395771 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane CAS No. 325143-04-2

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane

Cat. No. B1395771
M. Wt: 258.05 g/mol
InChI Key: WGSOTRDCTUSXOP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane is a chemical compound with the CAS Number: 325143-04-2. It has a molecular weight of 258.05 and its IUPAC name is 4,4,5,5-tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Novel Derivatives

  • Novel derivatives of 4,4,5,5-tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane have been synthesized. These include boron-containing stilbene derivatives and resveratrol analogues, potentially useful in LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).

Development of New Synthesis Methods

  • A scalable process for preparing a key propargylation reagent using 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed, highlighting its role in efficient chemical synthesis (Fandrick et al., 2012).

Application in Silicon-Based Drug Synthesis

  • The compound has been used as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its potential in the development of silicon-based drugs and odorants (Büttner et al., 2007).

Electrochemical Studies

  • Electrochemical analyses of derivatives, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been conducted, revealing unique properties like lower oxidation potential in organoborate compared to organoborane, useful in synthetic chemistry (Tanigawa et al., 2016).

Inhibitory Effects on Lipogenesis

  • Some boron-containing stilbene derivatives synthesized from this compound have shown inhibitory effects on lipogenesis, suggesting potential applications in lipid-lowering drugs (Das et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSOTRDCTUSXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699024
Record name 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane

CAS RN

325143-04-2
Record name 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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